molecular formula C3H5ClN4 B2461922 1-(2-Chloroethyl)-1H-tetrazole CAS No. 15284-27-2

1-(2-Chloroethyl)-1H-tetrazole

Cat. No.: B2461922
CAS No.: 15284-27-2
M. Wt: 132.55
InChI Key: XHUIIORNGYDUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 2-chloroethyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

1-(2-Chloroethyl)-1H-tetrazole, also known as 1-(2-chloroethyl)tetrazole, is an alkylating agent . Alkylating agents are a group of anticancer chemotherapeutic drugs that work by covalently modifying a variety of intracellular targets . The primary targets of alkylating agents are DNA molecules . They cause alkylation of DNA, impairing its function as a template and blocking replication of new DNA or inhibiting transcription to mRNA for protein synthesis, which are essential for cell survival and function .

Mode of Action

The mode of action of this compound involves the formation of electrophilic substances when dissolved in aqueous solution, triggering alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . Crosslinking between complementary strands prevents the separation of two DNA strands during replication and thereby halts cell division .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA replication and transcription . By alkylating DNA, the compound disrupts these pathways, leading to cell death. The compound’s effects on these pathways can lead to downstream effects such as apoptosis, or programmed cell death .

Pharmacokinetics

Similar alkylating agents have been found to be highly lipophilic, undergoing hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA and RNA, thus inducing cytotoxicity

Result of Action

The result of the action of this compound is the disruption of DNA replication and transcription, leading to cell death . This makes it a potential candidate for use as an anticancer agent, as it can target rapidly dividing cancer cells and induce apoptosis .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound’s solubility in water and organic solvents can affect its distribution in the body Additionally, the compound’s stability in various environmental conditions, such as pH and temperature, can impact its effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1H-tetrazole can be synthesized through several methods. One common method involves the reaction of 2-chloroethylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-1H-tetrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form 1-(2-hydroxyethyl)-1H-tetrazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products:

    Nucleophilic Substitution: The major products are substituted tetrazoles with various functional groups.

    Oxidation: Tetrazole N-oxides are the primary products.

    Reduction: The main product is 1-(2-hydroxyethyl)-1H-tetrazole.

Scientific Research Applications

1-(2-Chloroethyl)-1H-tetrazole has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex tetrazole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

    1-(2-Bromoethyl)-1H-tetrazole: Similar in structure but with a bromoethyl group instead of a chloroethyl group.

    1-(2-Iodoethyl)-1H-tetrazole: Contains an iodoethyl group, which can undergo similar reactions but with different reactivity.

    1-(2-Hydroxyethyl)-1H-tetrazole: The reduced form of 1-(2-Chloroethyl)-1H-tetrazole, with a hydroxyethyl group.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group allows for selective modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chloroethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUIIORNGYDUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15284-27-2
Record name 1-(2-chloroethyl)-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes 1-(2-chloroethyl)tetrazole interesting for coordination chemistry?

A1: 1-(2-chloroethyl)tetrazole is a versatile ligand capable of coordinating to metal ions through its nitrogen atoms. This can lead to the formation of diverse structures, from mononuclear complexes to extended networks. [, , ] This structural diversity influences the magnetic properties of the resulting materials.

Q2: What kind of magnetic behavior has been observed in complexes containing 1-(2-chloroethyl)tetrazole?

A2: Studies on copper(II) complexes of 1-(2-chloroethyl)tetrazole have revealed interesting magnetic properties. For instance, dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) and its dibromo analogue exhibit ferromagnetic interactions within the copper-halide layers of their structures. [] This highlights the potential of such compounds in developing new magnetic materials.

Q3: Can you elaborate on the structural features of the copper(II) complexes mentioned and how they relate to magnetism?

A3: Both the dichloro and dibromo copper(II) complexes form two-dimensional square grid planes composed of copper ions bridged by halide ions. These layers are separated by layers of 1-(2-chloroethyl)tetrazole ligands. [] This structural arrangement leads to strong magnetic interactions within the copper-halide layers but very weak interactions between the layers, resulting in what are essentially isolated ferromagnetic layers.

Q4: Are there examples of other metal complexes with 1-(2-chloroethyl)tetrazole and what can be said about their structures?

A4: Yes, 1-(2-chloroethyl)tetrazole has also been used to synthesize iron(II) complexes. In the case of hexa[1-(2-chloroethyl)tetrazole]iron(II) di(borotetrafluoride), the iron(II) ions are coordinated by six tetrazole ligands in a high-spin state at room temperature. [] This complex was structurally characterized using both laboratory and synchrotron X-ray powder diffraction data.

Q5: Beyond copper and iron, has 1-(2-chloroethyl)tetrazole been used with other metals?

A5: Research has also explored the combination of 1-(2-chloroethyl)tetrazole with polyoxometalates, specifically the [PMo12O40]3- anion. This led to the formation of a layered compound containing both 5- and 6-coordinated copper(II) cations surrounded by the tetrazole ligands. [, ] This demonstrates the potential of using this ligand to create complex architectures incorporating different metal centers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.